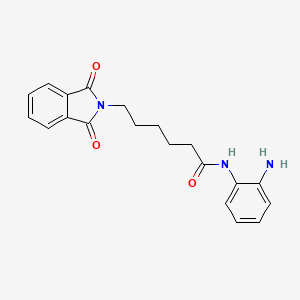
N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide is a complex organic compound characterized by the presence of an aminophenyl group and a dioxoisoindolyl group linked through a hexanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Aminophenyl Intermediate: The starting material, 2-nitroaniline, undergoes reduction to form 2-aminophenyl.
Coupling Reaction: The 2-aminophenyl intermediate is then coupled with a hexanoyl chloride in the presence of a base such as triethylamine to form N-(2-aminophenyl)hexanamide.
Cyclization: The final step involves the cyclization of the hexanamide derivative with phthalic anhydride under reflux conditions to form the dioxoisoindolyl group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The dioxoisoindolyl group can be reduced to form hydroxy derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The dioxoisoindolyl group may facilitate binding to specific proteins or nucleic acids, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)butanamide
- N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)pentanamide
Uniqueness
N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its hexanamide chain provides a balance between hydrophobic and hydrophilic interactions, enhancing its versatility in various applications.
Propiedades
Número CAS |
362671-97-4 |
|---|---|
Fórmula molecular |
C20H21N3O3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C20H21N3O3/c21-16-10-5-6-11-17(16)22-18(24)12-2-1-7-13-23-19(25)14-8-3-4-9-15(14)20(23)26/h3-6,8-11H,1-2,7,12-13,21H2,(H,22,24) |
Clave InChI |
TWOHAJFOZUGOAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


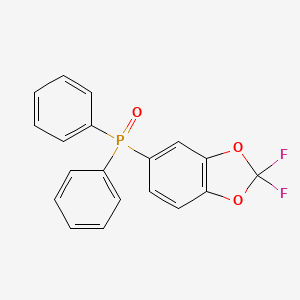
![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
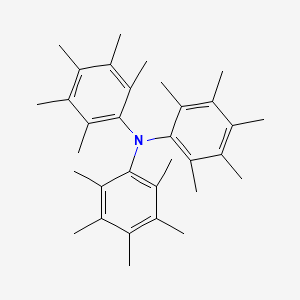
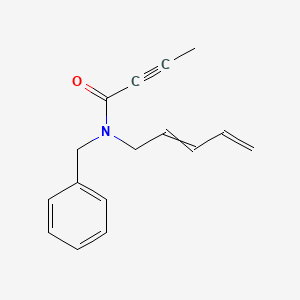
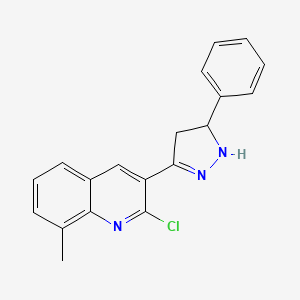
![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
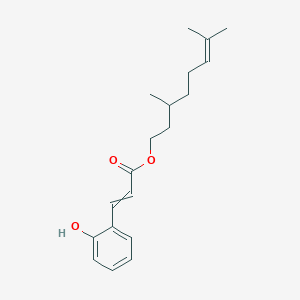
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)
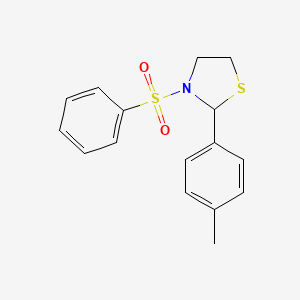


![{[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B14236597.png)
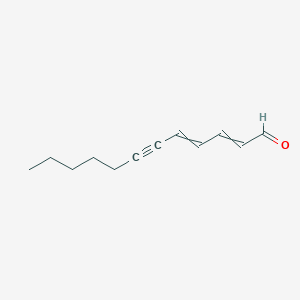
![2-[(2-{[2-(2-Fluorophenyl)ethyl]amino}ethyl)amino]-2-methylpropan-1-OL](/img/structure/B14236610.png)
